REACTION_CXSMILES
|
[CH3:1][O:2][CH:3]([O:18][CH3:19])/[CH:4]=[C:5](/S(C1C=CC=CC=1)=O)\[C:6]([O:8][CH3:9])=[O:7].[OH:20]/[N:21]=[C:22](\Cl)/[C:23]1[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=1.CCN(CC)CC.CCCCCC>C(Cl)Cl>[CH3:1][O:2][CH:3]([O:18][CH3:19])[C:4]1[C:22]([C:23]2[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=2)=[N:21][O:20][C:5]=1[C:6]([O:8][CH3:9])=[O:7]
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Name
|
|
Quantity
|
0.284 g
|
Type
|
reactant
|
Smiles
|
COC(/C=C(\C(=O)OC)/S(=O)C1=CC=CC=C1)OC
|
Name
|
|
Quantity
|
0.37 g
|
Type
|
reactant
|
Smiles
|
O\N=C(\C1=CC=CC=C1)/Cl
|
Name
|
|
Quantity
|
0.488 mL
|
Type
|
reactant
|
Smiles
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CCN(CC)CC
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
0.37 g
|
Type
|
reactant
|
Smiles
|
O\N=C(\C1=CC=CC=C1)/Cl
|
Name
|
|
Quantity
|
0.488 mL
|
Type
|
reactant
|
Smiles
|
CCN(CC)CC
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
CCCCCC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
After stirring 18 hr at rt
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture was cooled to 0° C.
|
Type
|
CUSTOM
|
Details
|
The cooling bath was removed
|
Type
|
STIRRING
|
Details
|
the reaction mixture stirred for 2 hr during which the temperature of the reaction
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
reached rt
|
Type
|
STIRRING
|
Details
|
The reaction mixture was stirred an additional 18 hr at rt
|
Duration
|
18 h
|
Type
|
WAIT
|
Details
|
to stand at rt for 30 minutes
|
Duration
|
30 min
|
Type
|
FILTRATION
|
Details
|
After filtration
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated
|
Type
|
CUSTOM
|
Details
|
the residue was chromatographed on a 5×12 cm silica gel column
|
Type
|
WASH
|
Details
|
eluting with a 0-6% EtOAc/Hex gradient
|
Type
|
DISSOLUTION
|
Details
|
Not all of the material dissolved)
|
Type
|
ADDITION
|
Details
|
The essentially pure fractions containing the product
|
Type
|
CONCENTRATION
|
Details
|
were concentrated
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
COC(C=1C(=NOC1C(=O)OC)C1=CC=CC=C1)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.451 mmol | |
AMOUNT: MASS | 125 mg | |
YIELD: PERCENTYIELD | 45.1% | |
YIELD: CALCULATEDPERCENTYIELD | 45.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |